![molecular formula C18H11F2N3O2S2 B2984055 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2309626-53-5](/img/structure/B2984055.png)
2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Descripción general
Descripción
2,6-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the class of sulfonamide derivatives It features a thiazolo[5,4-b]pyridine core, which is a bicyclic heterocycle containing sulfur and nitrogen atoms, and a difluoro-benzene sulfonamide group
Mecanismo De Acción
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl lead to a significant decrease in activity .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a secondary messenger important in the regulation of the AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. Therefore, the inhibition of PI3K by this compound can lead to the suppression of these cellular processes .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it’s known that the compound shows potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm . This suggests that the compound has good bioavailability and is able to reach its target in the body effectively.
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to the suppression of the AKT/mTOR pathway . This can lead to decreased cell growth and proliferation, potentially making this compound useful in the treatment of diseases characterized by overactive cell growth and proliferation, such as cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solvent-dependent relaxation process of excited TOND, which is affected by the intramolecular charge transfer (ICT) process, is analyzed by pump–probe and pump–dump–probe tests . .
Análisis Bioquímico
Biochemical Properties
The compound 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for therapeutic interventions .
Cellular Effects
In cellular processes, this compound has shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This inhibition can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to PI3Ks and inhibiting their activity . This leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3Ks, thereby affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
Given its potent inhibitory activity, it is likely that its effects on cellular function may be observed over time in both in vitro and in vivo studies .
Metabolic Pathways
Given its inhibitory activity on PI3Ks, it is likely to interact with enzymes and cofactors involved in the PI3K/AKT/mTOR pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate thiazole and pyridine derivatives under specific reaction conditions, such as the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in subsequent chemical processes.
Aplicaciones Científicas De Investigación
2,6-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative with a thiazolo[5,4-b]pyridine core and a difluoro-benzene sulfonamide group.
Synthesis and Preparation
The synthesis of this compound involves multiple steps, beginning with the construction of the thiazolo[5,4-b]pyridine core via the cyclization of thiazole and pyridine derivatives under specific reaction conditions, such as using strong bases or acids to facilitate ring closure. Industrial production may involve large-scale reactions with specialized equipment to ensure consistency and purity, optimizing reaction conditions like temperature, pressure, and catalysts to achieve high yields and minimize by-products.
Preclinical Studies of Thiazole-Bearing Molecules
Preclinical studies relating to structure-based activity analysis of thiazole-bearing molecules include:
- 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide displayed anticonvulsant properties .
- 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one displayed activity, with a median anti-PTZ effective dose (ED 50) of 18.4 mg/kg and a protection index (PI) of 9.2 .
- 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide showed activity with a median effective dose of 24.38 mg/kg in the electroshock seizure test and 88.23 mg/kg in the chemo-shock seizure test .
- 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole and 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole provided protection ranging from 33 to 100% in both seizure models .
- (2-(cyclopropylmethylidene) hydrazinyl) thiazoles demonstrated anticonvulsant activity in the electroshock test, likely due to the electron-withdrawing group attached to the para position of the phenyl ring .
- A thiazole-pyridine hybrid has better anti-breast cancer efficacy than the standard drug 5-fluorouracil, possibly due to the presence of the electron-withdrawing group chlorine (Cl) attached to the 4 position of pyridine ring .
- A compound appeared to be 10- and 56-fold more potent compared to streptomycin and ampicillin, respectively, with the presence of a chloro- and fluoro-substituted phenyl ring as the primary requirement .
- A title compound showed the most potent antimicrobial activity, possibly due to the presence of a methoxy group on the benzothiazole moiety .
- 4-(Adamantan-1-yl) thiazol-2-amine reacted with differently substituted aromatic aldehydes to yield target compounds that showed exceptional growth suppression of a wide range of Gram-positive bacteria, Gram-negative bacteria, and fungus .
Related Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
2,4-Difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | PI3K inhibitor; low IC50 | High |
2-Chloro-4-fluorophenyl sulfonamide | Similar sulfonamide structure | Moderate |
5-Chlorothiophene-2-sulfonamide | Contains thiophene; different ring system | Significant |
Thiazolo[5,4-b]pyridine derivatives | Broad structural variety | Variable |
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide include:
Thiazolo[4,5-b]pyridine derivatives: : These compounds share the thiazolo[5,4-b]pyridine core but may have different substituents or functional groups.
Sulfonamide derivatives: : Other sulfonamide compounds with varying aromatic rings and substituents.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of the difluoro-benzene sulfonamide group and the thiazolo[5,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties that can be leveraged in various applications.
Actividad Biológica
2,6-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinases (PI3Ks). This compound's unique structure includes a thiazolo[5,4-b]pyridine core, which contributes to its biological properties.
- Molecular Formula : C₁₈H₁₁F₂N₃O₂S₂
- Molecular Weight : 403.4 g/mol
- CAS Number : 2309626-53-5
This compound acts primarily by inhibiting PI3Ks. These enzymes play crucial roles in various cellular processes, including cell growth, proliferation, and survival. The compound demonstrates potent inhibition of PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, indicating its effectiveness in modulating these pathways .
Biological Activity
The biological activity of this compound can be summarized as follows:
Biological Target | Activity | IC50 Value |
---|---|---|
PI3Kα | Inhibition | Nanomolar |
PI3Kγ | Inhibition | Nanomolar |
PI3Kδ | Inhibition | Nanomolar |
This inhibition leads to downstream effects on the AKT/mTOR signaling pathway, which is critical for cancer cell survival and metabolism. Given its mechanism of action, this compound is being explored for potential therapeutic applications in oncology and inflammatory diseases .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- Anticancer Activity : In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cell lines by inducing apoptosis through the PI3K/AKT pathway. For instance, it has been reported to reduce cell viability in A431 and HT29 cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Inflammatory Disorders : The compound has also exhibited anti-inflammatory properties by modulating cytokine production in activated macrophages. This suggests its potential use in treating conditions characterized by excessive inflammation .
- Drug Development Potential : Due to its selective activity against PI3Ks and favorable pharmacokinetic properties observed in preliminary studies, this compound is being considered as a candidate for further development into a therapeutic agent targeting various malignancies and inflammatory diseases .
Propiedades
IUPAC Name |
2,6-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O2S2/c19-13-3-1-4-14(20)16(13)27(24,25)23-12-8-6-11(7-9-12)17-22-15-5-2-10-21-18(15)26-17/h1-10,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZUEAMXBHHJTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.